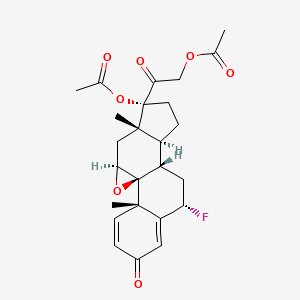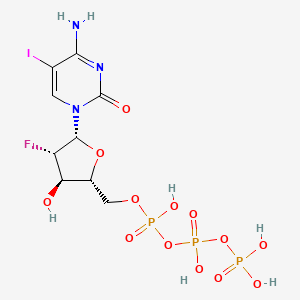
Hydroxyacetone-2,4-DNPH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is often used in qualitative testing of carbonyl groups associated with aldehydes and ketones. It is an orange to dark orange solid with a molecular formula of C9H10N4O5 and a molecular weight of 254.2 g/mol.
Méthodes De Préparation
Hydroxyacetone-2,4-DNPH can be synthesized by reacting hydroxyacetone with 2,4-Dinitrophenylhydrazine. . The reaction conditions include maintaining a low temperature to facilitate the formation of the hydrazone derivative. Industrial production methods may involve solid-phase extraction to purify the DNPH-derivatized sample .
Analyse Des Réactions Chimiques
Hydroxyacetone-2,4-DNPH undergoes several types of chemical reactions, including:
Addition-Elimination Reactions: This compound reacts with aldehydes and ketones to form hydrazones.
Oxidation and Reduction:
Substitution Reactions: The nitro groups on the phenyl ring can participate in substitution reactions under appropriate conditions.
Common reagents used in these reactions include methanol, sulfuric acid, and various aldehydes and ketones. The major products formed from these reactions are hydrazone derivatives .
Applications De Recherche Scientifique
Hydroxyacetone-2,4-DNPH has several scientific research applications:
Chemistry: It is used in the qualitative analysis of carbonyl compounds, particularly aldehydes and ketones.
Biology: The compound can be used to detect carbonyl compounds in biological samples, such as glucose.
Medicine: It is used in the analysis of carbonyl compounds in medical research, including studies on diabetes and other metabolic disorders.
Industry: this compound is used in environmental analysis to detect carbonyl compounds in air and water samples.
Mécanisme D'action
The mechanism of action of Hydroxyacetone-2,4-DNPH involves nucleophilic addition of the hydrazine group to the carbonyl group of aldehydes or ketones, followed by the elimination of water to form a hydrazone . This reaction is an example of an addition-elimination mechanism. The molecular targets are the carbonyl groups in aldehydes and ketones, and the pathway involves the formation of a stable hydrazone derivative .
Comparaison Avec Des Composés Similaires
Hydroxyacetone-2,4-DNPH is similar to other 2,4-Dinitrophenylhydrazine derivatives, such as:
Acetone-2,4-DNPH: Used for detecting acetone in samples.
Formaldehyde-2,4-DNPH: Used for detecting formaldehyde in environmental and biological samples.
Benzaldehyde-2,4-DNPH: Used for detecting benzaldehyde in various applications.
The uniqueness of this compound lies in its ability to specifically react with hydroxyacetone, forming a stable hydrazone derivative that can be easily detected and analyzed .
Propriétés
Formule moléculaire |
C9H10N4O5 |
|---|---|
Poids moléculaire |
254.20 g/mol |
Nom IUPAC |
2-[(2,4-dinitrophenyl)hydrazinylidene]propan-1-ol |
InChI |
InChI=1S/C9H10N4O5/c1-6(5-14)10-11-8-3-2-7(12(15)16)4-9(8)13(17)18/h2-4,11,14H,5H2,1H3 |
Clé InChI |
OKMYRYWRPTZQRR-UHFFFAOYSA-N |
SMILES canonique |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




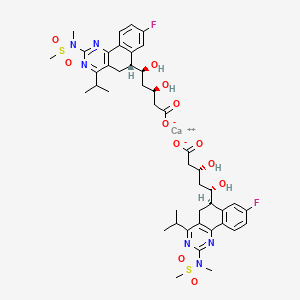
![(2R)-5-[[amino-[(2,2,4,5,7-pentamethyl-3H-1-benzofuran-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B13409916.png)


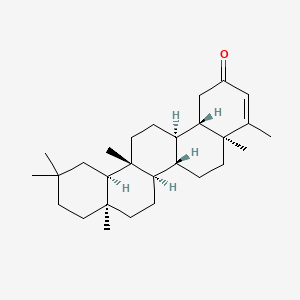
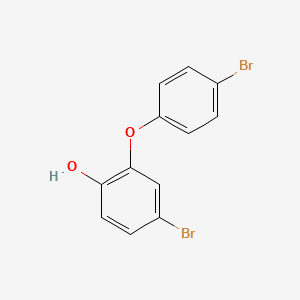
![1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B13409946.png)
![[2-[(6S,8S,9R,10S,11S,13S,14R,16R,17S)-6,9-difluoro-11-hydroxy-8,10,13,16-tetramethyl-3-oxo-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate](/img/structure/B13409950.png)


